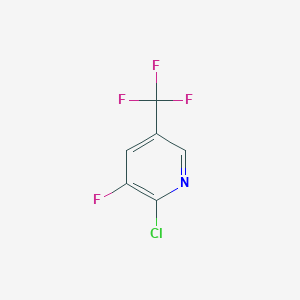

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQQLMSKDLDZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512959 | |

| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72600-67-0 | |

| Record name | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 72600-67-0)

This technical guide provides a comprehensive overview of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a fluorinated pyridine derivative of significant interest to researchers and professionals in drug discovery and agrochemical synthesis. This document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Core Compound Profile

This compound is a halogenated pyridine derivative featuring a trifluoromethyl group, which imparts unique physicochemical properties valuable in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 72600-67-0 | [1] |

| Molecular Formula | C₆H₂ClF₄N | [1] |

| Molecular Weight | 199.53 g/mol | [1] |

| MDL Number | MFCD13185448 | [1] |

Synthesis Strategies and Methodologies

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established synthetic routes for analogous trifluoromethylpyridines, a plausible and efficient synthesis can be devised. A common strategy involves the late-stage fluorination of a suitable precursor.

Proposed Synthetic Pathway: Halogen Exchange Fluorination

A robust and industrially scalable approach involves the nucleophilic aromatic substitution of a chlorine atom with fluorine on a polychlorinated trifluoromethylpyridine precursor.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine

This protocol is adapted from a patented method for a similar transformation and offers a self-validating system for achieving the target compound.[2]

Materials:

-

2,3-dichloro-5-(trifluoromethyl)pyridine

-

Spray-dried potassium fluoride (KF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous DMF.

-

Addition of Reagents: To the stirred solution, add spray-dried potassium fluoride (1.5-2.0 eq) and the phase-transfer catalyst (0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 120-150°C under a nitrogen atmosphere. The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction time can range from 8 to 24 hours.[2]

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove excess KF and other solid byproducts.

-

Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.

Physicochemical Properties and Spectroscopic Data

Predicted Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR will display six signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will be critical for confirming the structure, showing a singlet for the trifluoromethyl group and another signal for the fluorine atom on the ring, likely with coupling to the adjacent proton.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine and trifluoromethyl groups.

For comparison, the ¹H NMR spectrum of the related compound, 2-chloro-5-(trifluoromethyl)pyridine, shows signals at approximately 8.69, 7.90, and 7.50 ppm.[3]

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by the electronic properties of its substituents. The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing trifluoromethyl and halogen groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 2-position is the most likely site for substitution by nucleophiles. The rate and regioselectivity of the reaction will depend on the nature of the nucleophile and the reaction conditions.

Caption: General scheme for nucleophilic aromatic substitution.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridines are crucial building blocks in the synthesis of numerous commercial agrochemicals and pharmaceuticals.[4][5] The presence of the trifluoromethyl group often enhances metabolic stability, binding affinity, and lipophilicity of the final active ingredient.[6]

Key Application Areas:

-

Agrochemicals: This class of compounds serves as key intermediates in the production of herbicides, fungicides, and insecticides.[5][7] For instance, related structures are precursors to aryloxyphenoxypropionate herbicides.[7]

-

Pharmaceuticals: The trifluoromethylpyridine scaffold is present in various drugs. The unique substitution pattern of this compound makes it a valuable starting material for the synthesis of novel drug candidates. The introduction of fluorine and a trifluoromethyl group can lead to more potent and selective drugs.[8] For example, trifluoromethylpyridine derivatives are utilized in the synthesis of some non-nucleoside reverse transcriptase inhibitors.[9]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, can be used to infer its potential hazards.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.

-

Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

Always consult the most up-to-date SDS from the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern offers opportunities for the development of novel compounds with enhanced biological activity. While detailed experimental and spectroscopic data for this specific compound are limited in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related analogues.

References

- Google Patents. (n.d.). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

Issuu. (2025, February 5). 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine Market. Retrieved from [Link]

-

Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Retrieved from [Link]

- Google Patents. (n.d.). CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine.

-

PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–141. [Link]

- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–141. [Link]

-

PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Akondi, B. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(15), 4933. [Link]

-

SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

- 1. CAS 72600-67-0 | this compound - Synblock [synblock.com]

- 2. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. nbinno.com [nbinno.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 8. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

This technical guide provides an in-depth analysis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine, a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will move beyond a simple recitation of data to explore the causal relationships between its unique structure and its chemical behavior, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Data

This compound is a substituted pyridine ring, a foundational structure in many biologically active molecules. Its identity is established by the following core data points.

| Property | Value | Source(s) |

| CAS Number | 72600-67-0 | [1][2][3][4] |

| Molecular Formula | C₆H₂ClF₄N | [1] |

| Molecular Weight | 199.53 g/mol | [1] |

| Boiling Point | 157.4 ± 35.0 °C at 760 mmHg | [1] |

| MDL Number | MFCD13185448 | [1] |

The strategic placement of three distinct electron-withdrawing moieties—a chloro group at C2, a fluoro group at C3, and a potent trifluoromethyl group at C5—creates a highly electron-deficient aromatic system. This unique electronic architecture is the primary driver of its reactivity and utility as a synthetic building block.

Synthesis Pathways: Constructing a Highly Functionalized Core

The industrial synthesis of trifluoromethylpyridines often involves high-temperature, vapor-phase reactions on simpler precursors like picolines.[5][6] For a specific, multi-substituted derivative such as this compound, the synthesis logically proceeds from a more advanced intermediate, typically involving sequential halogenation and halogen exchange reactions.

A plausible and commonly employed strategy involves the transformation of a dichlorinated precursor. For instance, a related compound, 2-fluoro-3-chloro-5-trifluoromethylpyridine, is synthesized via the fluorination of 2,3-dichloro-5-trifluoromethylpyridine.[7] This precursor itself can be prepared from 2-chloro-5-(chloromethyl)pyridine through a series of chlorination and fluorination steps.[8] This stepwise approach allows for precise control over the final substitution pattern.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is significantly amplified by its substituents.

-

Causality of Reactivity: The trifluoromethyl (-CF₃) group at C5 is a powerful electron-withdrawing group via both induction (-I) and resonance (-M, hyperconjugation). The fluorine at C3 and the nitrogen heteroatom also pull electron density from the ring. This electronic depletion accomplishes two things:

-

It deactivates the ring toward electrophilic aromatic substitution.

-

It strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr) .

-

The C2 and C6 positions of the pyridine ring are inherently the most electron-poor and thus the most susceptible to nucleophilic attack. In this molecule, the C2 position is substituted with a chlorine atom—an excellent leaving group. This combination makes the C2 position the primary and highly reactive site for SNAr reactions.

This principle is demonstrated in related systems; for example, 2,3-dichloro-5-trifluoromethylpyridine reacts readily with aqueous ammonia to selectively substitute the C2 chlorine, yielding 2-amino-3-chloro-5-trifluoromethylpyridine.[9] We can confidently predict analogous reactivity for the target compound.

Applications in Drug Discovery and Agrochemicals

The incorporation of fluorinated moieties, particularly the trifluoromethyl group, is a cornerstone of modern drug design.[10] The TFMP (trifluoromethylpyridine) scaffold is prevalent in numerous commercial products.[6]

This compound serves as a high-value intermediate, allowing for the introduction of this pre-functionalized, six-membered heterocycle into a larger target molecule. The key advantages this building block imparts are:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the -CF₃ group can block sites of metabolic oxidation, increasing the half-life of a drug.

-

Lipophilicity Modulation: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve bioavailability.[10]

-

Binding Affinity: The strong dipole moment of the C-F bonds can lead to favorable interactions (e.g., hydrogen bonding, dipole-dipole) with enzyme active sites or protein receptors.

This building block is therefore critical for synthesizing novel insecticides, fungicides, herbicides, and pharmaceutical candidates where such properties are desirable.[5][6]

Experimental Protocol: A Model Nucleophilic Aromatic Substitution

The following protocol is a representative, self-validating workflow for the substitution of the C2-chloro group with a primary amine, a common transformation in pharmaceutical synthesis.

Objective: Synthesize N-benzyl-3-fluoro-5-(trifluoromethyl)pyridin-2-amine.

Methodology:

-

Reaction Setup (Inert Atmosphere is Critical):

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.99 g).

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq). Causality: The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Add a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (20 mL).

-

Seal the flask, and purge the system with dry nitrogen or argon for 10 minutes. Causality: This prevents atmospheric moisture from interfering with the reaction.

-

-

Reagent Addition:

-

Add benzylamine (1.1 eq) to the stirring mixture via syringe. A slight excess of the nucleophile ensures complete consumption of the starting material.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C using an oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours until the starting material is consumed (typically 4-12 hours).

-

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Causality: This separates the organic product from the inorganic base and polar solvent (DMF).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure N-benzyl-3-fluoro-5-(trifluoromethyl)pyridin-2-amine.

-

Spectroscopic Characterization

The identity and purity of this compound and its products must be confirmed by standard analytical techniques:

-

¹H NMR: Will show two distinct aromatic protons, each appearing as a doublet or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus.

-

¹⁹F NMR: This is a critical technique. It will show two distinct signals: one for the -CF₃ group (a singlet) and one for the C3-F atom (a multiplet due to coupling with the aromatic protons).

-

¹³C NMR: Will show six distinct carbon signals. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Safety and Handling

Based on safety data for structurally related compounds like 2-Chloro-5-(trifluoromethyl)pyridine, this chemical should be handled with care.[11]

-

Hazards: Expected to be harmful if swallowed or inhaled. May cause skin and serious eye irritation. Thermal decomposition can produce highly toxic fumes including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[11]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Keep away from heat, open flames, and strong oxidizing agents.[11]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

-

Chemsrc, this compound. [Link]

-

PubChem, 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents, CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.

-

PubChem, 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. [Link]

-

PubChem, 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]

- Google Patents, US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

- Google Patents, CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.

-

PubMed Central, Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

- Google Patents, CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.

-

MDPI, FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Jubilant Ingrevia, 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. [Link]

-

Research Outreach, Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

- 1. CAS 72600-67-0 | this compound - Synblock [synblock.com]

- 2. 72600-67-0|this compound|BLD Pharm [bldpharm.com]

- 3. CAS#:72600-67-0 | this compound | Chemsrc [chemsrc.com]

- 4. CAS # 72600-67-0, this compound - chemBlink [chemblink.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a trifluoromethyl group and two distinct halogen atoms, provides a versatile platform for the development of complex molecular architectures. The trifluoromethyl moiety is known to enhance critical properties such as metabolic stability and binding affinity in bioactive molecules.[1][2] This guide offers a comprehensive analysis of the molecule's structural properties, outlines a validated synthetic pathway, details methodologies for structural elucidation, and explores its applications as a key building block in modern chemical research and development.

Core Molecular Attributes and Physicochemical Properties

The strategic placement of electron-withdrawing groups on the pyridine ring defines the chemical personality of this compound. The chlorine atom at the C2 position serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The fluorine at C3 and the potent trifluoromethyl group at C5 significantly lower the electron density of the aromatic system, thereby activating the ring for such substitutions. This electronic profile makes the compound a valuable and reactive intermediate for introducing the trifluoromethyl-pyridyl scaffold into target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72600-67-0 | [3][4] |

| Molecular Formula | C₆H₂ClF₄N | [4][5] |

| Molecular Weight | 199.53 g/mol | [4][5] |

| Appearance | Liquid | [5] |

| Melting Point | 16-20 °C | [5] |

| Boiling Point | 50-55 °C / 11 mmHg | [5] |

| Density | 1.524 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.433 | [5] |

Synthesis and Reactivity Profile

The primary industrial and laboratory-scale synthesis of this compound relies on a selective halogen exchange (HALEX) reaction from a readily available precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine.[6] This precursor itself can be synthesized from 3-picoline through a series of chlorination and fluorination steps.[7][8]

The choice of a fluorinating agent and reaction conditions is critical for achieving high regioselectivity and yield. The lability of the chlorine atom at the C2 position is generally higher than at C3, but specific catalytic systems are employed to facilitate the desired transformation.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Halogen Exchange

This protocol is adapted from established patent literature for the synthesis of fluorinated pyridines.[6] It is designed to be self-validating through in-process monitoring and final product characterization.

-

Reactor Setup: A 500 mL, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple is charged with N,N-Dimethylacetamide (DMAC) (200 mL).

-

Rationale: DMAC is a high-boiling polar aprotic solvent, ideal for solubilizing the reactants and facilitating the SNAr reaction. The inert nitrogen atmosphere prevents side reactions.

-

-

Reagent Addition: Add spray-dried potassium fluoride (KF) (1.5 eq.) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.) to the solvent. Stir the mixture at 120 °C for 1 hour to ensure an anhydrous environment.

-

Rationale: KF is the fluoride source. A phase-transfer catalyst is essential to increase the solubility and reactivity of the fluoride salt in the organic solvent. Pre-drying is critical as water will inhibit the reaction.

-

-

Substrate Introduction: Cool the mixture to 80 °C and add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq.) dropwise over 30 minutes.

-

Rationale: A controlled addition prevents exothermic runaway and ensures homogenous mixing.

-

-

Reaction: Heat the reaction mixture to 130-150 °C and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 5-10 hours.[6]

-

Rationale: Higher temperatures are required to drive the halogen exchange. In-process monitoring is crucial for determining reaction completion and preventing the formation of byproducts.

-

-

Workup and Isolation: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound product.

-

Rationale: The significant difference in boiling points between the solvent and the product allows for efficient purification by distillation.

-

Molecular Structure Elucidation

Confirming the precise molecular structure of this compound requires a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and environment.

Caption: Workflow for the structural confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed structure.

-

¹H NMR: The spectrum will show two distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C4 will appear as a doublet coupled to the C6 proton. The proton at C6 will also be a doublet. Further complex couplings to the fluorine at C3 and the CF₃ group may be observed. For the related isomer, 2-Chloro-5-(trifluoromethyl)pyridine, signals are observed at δ 8.69, 7.90, and 7.50 ppm.[9]

-

¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atoms. Two signals are expected: one for the C3-F atom and a second, more intense signal for the -CF₃ group. The C3-F signal will show coupling to the aromatic protons, while the -CF₃ signal will appear as a singlet or a finely split multiplet.

-

¹³C NMR: Six distinct carbon signals are expected. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling. The carbons attached to chlorine and fluorine (C2 and C3) will also show characteristic shifts and coupling patterns.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

-

Molecular Ion Peak: The electron ionization (EI-MS) spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of 199.53 Da.

-

Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will display an M⁺ peak and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways would include the loss of a chlorine radical (·Cl) or a trifluoromethyl radical (·CF₃), leading to significant fragment ions in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

C-F Stretching: Strong absorption bands are expected in the 1100-1350 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.

-

Aromatic C=C and C=N Stretching: Multiple sharp bands will appear in the 1400-1600 cm⁻¹ region, corresponding to the pyridine ring vibrations.

-

C-Cl Stretching: A band in the 600-800 cm⁻¹ region can be attributed to the C-Cl bond.

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from its pre-installed, bio-active relevant trifluoromethyl-pyridyl core and its orthogonal reactive sites.

-

Agrochemical Synthesis: Trifluoromethylpyridines are foundational to numerous modern pesticides.[2] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for several crop-protection products.[2][8] The title compound serves as a more advanced building block for next-generation herbicides and insecticides, where the additional fluorine atom can be used to fine-tune activity and selectivity.

-

Pharmaceutical Drug Development: The trifluoromethylpyridine scaffold is present in numerous approved drugs and clinical candidates.[2] A structurally related compound, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, is a starting material for the synthesis of Doravirine, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.[10] This underscores the value of the 2-chloro-3-fluoro-pyridyl moiety as a pharmacophore, allowing medicinal chemists to use the C2-chloro position as a synthetic handle for coupling with other fragments to build complex active pharmaceutical ingredients (APIs).[1]

Safety and Handling

As with all halogenated and fluorinated organic compounds, this compound must be handled with appropriate care. The following guidelines are based on safety data for structurally similar chemicals.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Engineering Controls: All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11] Eyewash stations and safety showers must be readily accessible.[13]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed.[4]

Conclusion

This compound is a sophisticated chemical intermediate whose value lies in its dense and strategically arranged functionality. Its molecular structure, characterized by a highly activated pyridine ring, offers chemists a reliable and versatile tool for the synthesis of advanced agrochemicals and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for leveraging its full potential in research and development programs aimed at discovering next-generation bioactive compounds.

References

-

PubChem. "2-Chloro-5-(trifluoromethyl)pyridine". National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc. "this compound". Available at: [Link]

- Google Patents. "CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine".

-

Cole-Parmer. "Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%". Available at: [Link]

-

Capot Chemical. "MSDS of 2-Chloro-3-(trifluoromethyl)pyridine". Available at: [Link]

-

Huimeng Bio-tech. "2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3". Available at: [Link]

- Google Patents. "US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine".

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis". Available at: [Link]

- Google Patents. "CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine".

-

Research Outreach. "Trifluoromethylpyridine: Its chemistry and applications". Available at: [Link]

-

PubChem. "2-Chloro-3-nitro-5-(trifluoromethyl)pyridine". National Center for Biotechnology Information. Available at: [Link]

-

PubMed Central. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients". National Center for Biotechnology Information. Available at: [Link]

-

MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years". Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:72600-67-0 | this compound | Chemsrc [chemsrc.com]

- 4. CAS 72600-67-0 | this compound - Synblock [synblock.com]

- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]

- 6. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. capotchem.com [capotchem.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis Precursors of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

Abstract

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine is a pivotal fluorinated building block in the synthesis of high-value agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, alongside reactive chloro- and fluoro- sites, makes it an indispensable intermediate. This guide provides an in-depth analysis of the core precursors and dominant synthetic pathways leading to this compound. We will explore the industrial-scale synthesis originating from 3-picoline derivatives and delve into the critical halogen exchange reactions that define the final structure. The discussion is grounded in established chemical principles, explaining the causality behind precursor selection, reaction conditions, and catalytic choices to provide researchers and process chemists with a comprehensive understanding of the synthetic landscape.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a cornerstone of modern drug and agrochemical development. The -CF3 group, in particular, enhances metabolic stability, binding affinity, and lipophilicity, significantly improving the efficacy of active ingredients. This compound serves as a critical intermediate, most notably in the synthesis of potent fungicides and insecticides. Its value lies in the orchestrated reactivity of its substituents, allowing for sequential and site-selective modifications. Understanding the synthesis of this key intermediate begins with a thorough examination of its precursors.

The most prevalent synthetic strategies are not based on building the pyridine ring from scratch with the desired substituents. Instead, they rely on the modification of a pre-existing, commercially available pyridine core, primarily through a sequence of chlorination and fluorination steps. This approach is generally more economically viable for large-scale production.

The Primary Industrial Synthetic Pathway: From Picoline to Final Product

The most common and economically feasible route for industrial-scale production starts with simple picoline derivatives and proceeds through a multi-step process of halogenation. The central theme of this pathway is the sequential transformation of a methyl group into a trichloromethyl group, followed by a halogen exchange to a trifluoromethyl group, and finally, selective chlorination and fluorination of the pyridine ring.

The logical flow of this synthetic route is visualized below.

Caption: Primary industrial synthesis route from 3-picoline derivatives.

This pathway highlights two critical precursors that serve as major nodes in the synthesis: 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP/DCTC) and its fluorinated successor, 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) .

Core Precursor Analysis and Key Transformations

Precursor I: 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP/DCTC)

This molecule is a crucial intermediate that emerges after the initial chlorination steps of the pyridine ring and the methyl side-chain.[1] It is the direct precursor to introducing the vital trifluoromethyl group.

-

Synthesis of PCMP/DCTC: PCMP is typically prepared from 2-chloro-5-(trichloromethyl)pyridine via ring chlorination.[1] This reaction is often catalyzed by metal halides, such as antimony trichloride (SbCl₃), to facilitate the electrophilic substitution on the electron-deficient pyridine ring.[2] The process involves introducing chlorine gas into a reaction vessel containing the starting material and the catalyst.[2]

-

The Key Transformation: Halogen Exchange (Halex): The conversion of the trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group is a classic Swarts reaction. This is achieved by treating PCMP with a powerful fluorinating agent, most commonly anhydrous hydrogen fluoride (HF).[2][3]

-

Causality Behind Reaction Conditions: This reaction requires significant energy input, typically conducted at elevated temperatures (120–180°C) and pressures in a stainless steel autoclave.[2][3] The C-Cl bonds in the -CCl₃ group are strong, and the nucleophilic substitution by fluoride requires forcing conditions. Catalysts like iron(III) chloride (FeCl₃) or tungsten hexachloride (WCl₆) are often employed to activate the HF and accelerate the substitution, leading to higher yields.[1][3][4] The WCl₆-catalyzed method, for instance, can achieve yields as high as 92%.[3] The mass ratio of HF to the pyridine substrate is kept high (e.g., 1:1 to 2:1) to drive the reaction to completion.[2][3]

-

Precursor II: 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

DCTF is the penultimate precursor and arguably the most important one for the final step.[3][5][6] It already contains the stable -CF₃ group and the 2-chloro substituent. The final challenge is the selective replacement of the chlorine atom at the 3-position with fluorine without disturbing the rest of the molecule.

-

Synthesis of DCTF: As described above, DCTF is synthesized by the fluorination of PCMP/DCTC using HF.[1][2][3]

-

The Key Transformation: Selective Nucleophilic Aromatic Substitution (SNA_r): The conversion of DCTF to this compound involves a selective halogen exchange (chlorine for fluorine) on the pyridine ring.

-

Mechanism and Reagent Choice: This transformation is typically achieved using alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), or sulfolane.[7][8] The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chlorine at position 3 for nucleophilic attack by the fluoride ion.

-

Self-Validating Protocol: The success of this step hinges on precise temperature control and anhydrous conditions.[8] Water can hydrolyze the starting material or interfere with the fluoride source. The reaction is often run at elevated temperatures (e.g., 150-200°C) to overcome the activation energy barrier.[8][9] To ensure high selectivity and yield, the product is sometimes removed by distillation as it is formed, shifting the equilibrium and minimizing decomposition.[8]

-

Caption: Final selective fluorination step from DCTF.

Summary of Precursors and Reaction Conditions

The following table summarizes the key precursors and the conditions for their conversion in the synthetic pathway.

| Precursor | Target Intermediate/Product | Reagents & Catalysts | Key Conditions | Yield | Reference(s) |

| 2-Chloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | Cl₂, Antimony trichloride (SbCl₃) | High Temperature | - | [2] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Anhydrous HF, Tungsten hexachloride (WCl₆) | 170–180°C, 0.2 MPa, 5 hours | 92% | [3] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) | 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | Anhydrous HF, Iron(III) chloride (FeCl₃) | 175°C, Autoclave | ~75% | [1] |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) | This compound | Potassium Fluoride (KF), Sulfolane | 201-202°C, Anhydrous | - | [8] |

| 2,3-Dichloro-5-(trichloromethyl)pyridine | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Anhydrous HF (no catalyst) | 170-200°C, >200 psig (1480 kPa) | - | [9] |

Detailed Experimental Protocol

Protocol: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP) to 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF)

This protocol is a synthesis based on a high-yield method described in the literature.[3]

Objective: To convert the -CCl₃ group of PCMP to a -CF₃ group via halogen exchange.

Materials:

-

2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP)

-

Anhydrous Hydrogen Fluoride (HF)

-

Tungsten Hexachloride (WCl₆) catalyst

-

Stainless Steel Autoclave (pressure-rated)

-

Neutralizing agent (e.g., Sodium Bicarbonate solution)

-

Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

Reactor Charging: In a clean, dry stainless steel autoclave, charge 2,3-dichloro-5-(trichloromethyl)pyridine (1 part by weight).

-

Catalyst Addition: Add tungsten hexachloride (WCl₆) as the catalyst. The catalyst loading is typically a small molar percentage relative to the substrate.

-

Sealing and Purging: Seal the autoclave securely. Purge the system with an inert gas, such as nitrogen, to remove atmospheric moisture and oxygen.

-

HF Addition: Carefully introduce anhydrous hydrogen fluoride (HF) into the sealed autoclave. The mass ratio of HF to PCMP should be sufficient to ensure complete fluorination (e.g., 1:1 to 2:1).[2][3]

-

Reaction Execution: Begin stirring and heat the autoclave to the target temperature of 170–180°C.[3] The internal pressure will rise; maintain it at approximately 0.2 MPa.[3]

-

Reaction Monitoring: Hold the reaction at this temperature and pressure for 5 hours.[3]

-

Cooldown and Venting: After the reaction period, cool the autoclave. Carefully vent the excess HF gas through a caustic scrubber (e.g., NaOH or Ca(OH)₂ solution) to neutralize the corrosive and toxic gas.

-

Workup - Neutralization: Open the reactor and transfer the crude product mixture to a separate vessel. Wash the crude product with water and then carefully neutralize it by washing with a dilute aqueous solution of sodium bicarbonate until the pH is between 6 and 8.[3] This step removes any residual acids (HF, HCl).

-

Purification: The neutralized organic layer can be further purified. Steam distillation is an effective method to obtain the crude DCTF.[2][3] For high purity (>98%), the product should be subjected to fractional distillation.[3]

Safety Precautions: This procedure involves extremely hazardous materials. Anhydrous HF is highly corrosive and toxic and can cause severe burns. The reaction is run at high temperature and pressure. This protocol must be performed by trained personnel in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, full-face shield, and access to a calcium gluconate antidote for HF exposure.

Conclusion

The synthesis of this compound is a testament to the strategic application of halogenation and halogen exchange chemistry. The primary industrial routes rely on a logical progression from inexpensive feedstocks like 3-picoline. The key to this synthesis lies in the successful formation and subsequent transformation of two core precursors: 2,3-Dichloro-5-(trichloromethyl)pyridine (PCMP/DCTC) and 2,3-Dichloro-5-(trifluoromethyl)pyridine (DCTF) . Understanding the specific catalysts, reagents, and rigorous conditions required to manipulate these precursors is essential for any researcher or chemist working in the fields of agrochemical and pharmaceutical synthesis. The methodologies described herein, while hazardous, are well-established and provide a robust foundation for the production of this vital chemical building block.

References

- Benchchem. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS2eKkcMEyheOtAPJX6khxn7AigImF0BYINkRklnKWzNuCAk-MgJ31qpJIR5nYPt8IKaQtA-vpEw_me_CgWXqZwyv0jqxZLievzVJzfRRjLBWFPtYLYRsAe3Q959LaU86tEQMU]

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDIRDMrlQIko_GnTe50jTwF2P7Vo5UEhFUZOt0caNyrxgpV3dL3jR_1TnRoIK7oXtbKArVulP9ysIw2lsnvRGzsziRILy_IfNstcXTauBHt-s5UT3LaPXNm31Q_PGVciC3ayozmMkg98_78k8=]

- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5q-STCpMAElpFROBDeFa3ERCcHfxJGqGJSLZP13WhmRvWvVD-GW4Wmb54vDz63m2L0Es3pp1r2E02_9UxQVeFyLxkgNHGvZHTDmDzaE8T_X9Dv2UN7MrFKCadDmoYiaf4noj6wCPuWil9tcY9MmpbSgUfgB8f2d0bOxYvRrmdTCTIO0JAgWyfQUWJOW5X7I8=]

- Guidechem. What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8ov8wkLBkeEl97tjDx0QunE9xuZnrO2NZFXSU_qDJC0tVSN2ZnFJobtyDtoXnhfdhIauj1KW6OiSOOFjwPx6w8AdVUBBRmQGKiWB2bx2ytdlH21oVg7VGHwQCJ_UJznNzlw6nj2zpQKonOfJOSe9y6l50D-Z_LESO7nzCO4ufGB9UvASdA2gyfz0=]

- ChemicalBook. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-mRqVk8591NLs3C2gxe1JCZDZgxyu2ippjnfhE6-clsVnpT38F0roLjBRu8UtINPTAbKcyoPl-cQpii3wHa2BMNQQPTDG7XuQ4OzEoeQ53cZfp45-QUfT5cHkBqGMd1COEBheRy8nR_srArK6u3PK43SCVDLp284hkPKlPMc_dRmwWHAinVBRaEOqnsXSMxRV]

- Google Patents. Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmCkJ8p_zKu8f0I0PtInyr92ODaX14FLlI-Li_pouNU6EOBVGr7cQ2KatzXFtv9i0PPbtMLENfDmKoVPz0wUdKHUtJCuNskTuX_m5CkMbthkd_KnbkLDzoOsxhdLmItlRNLmmomj4FOWYdDCU=]

- Google Patents. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQOSdab6wQ5WuDJqAG0uz0s7wmxDcXuwsOj5sNTgrlr0Aez37jdROoWdp7CNZmuEZZNil0fcsKIfS0M9l1KQLxe6LQJtWxD6p8g5vk1hIEuOfdbqo9IgGLyziFH_LXef2Ustr8Xu7OKuVLnyA=]

- Google Patents. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNWkupR3UViidlIRJLLEWFE8wlhC5AbAQn_4cSqL_HjPbCtpVWUS-yxGD5b-Gbz-SF8fMEOlk0UbZPkSOEF-tM1P2qDqYVDEfeZzwRPl_5HH9l9qtzziJQCdNqoheofXBLXiAZNem3nAwVpFA=]

- Google Patents. CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt-nMRWWp1XYI8XJN7D7jl5xc6_EIIIP8xQp80b16B-BrLrkxSh-TreWPGwxGiTH_DgY9y3JcbB-h22RHoBu5Sij2XbjfZ1LVwkyAKr-Nl_HtPWeJqbE4VFIe7ALvy1C1u6g1tHbn1MOgPQUA=]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04KaFUPhynDPd4FzB3VwZ2DXUNvBFiAsEbxo4eHMvEveLXvMzqxp7vxnKIJvN3HLCqMikYw6mw6fP_VSO5nSGXNJ8rnBEHM21b3ndvoO6KYNAsByzaw6vm24xwcgVzLuwfGIDeiky8-v-lmCc1A==]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3TZCvLARtlEYPQ0onV6_Td6qSo2dt0xSUetFdoOeBfL6ziQ8dM3rSK-STZgorK6CvYnqdHwfiaOaE_xln9LmLEDmAQOTyMoqYN6Jz0xVtvKQKCWP7mP8EkD9JuySkNfIHtzq-CYrLGphi]

- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpxdyud2XwYrrEOLxMsdwLQSKW4e0FIsUSLSRkFJbAZv0-9hzig3DQYFwC2yaVdo7QdBDs20W7sf39qwZPJQpF3RQLJtX616x5uB86ge7nfwPbjlcIRraCYc8OJ4Hzm3ZGMiQ4gQMBp0wL]

- Biosynth. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | 80194-68-9 | FC33570. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswSte0PksNi7UFoWB55CYg7-HXWHNApkYfjiFbeUufm5RElUrCvuqUv4X6tA2p5pAUMgP_NNofQhwMecdDqO4zIsxVlMRyuXl-dTAYOEJv0Rkjux7GCR9kUiJtgrQZ5XvbFqATF4IHuOYXsi804B4w5XUlAQzaOPz65BZdYCRm020PHr6Er82VvjEHDI=]

- Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBayy1lb7-zh1zNzlNXXjj02wZqdDzubQBe3sg-g9XaLiYo3PiBDi_dYU5Dj17of_H2lhFhB3G3VnjI3whSdR4iORYNVo9TW0fH6u1_SmJkD9MOVMaZyGIGUI8PKugNHI1lf16bsU4z4EA8AoWWg==]

- ChemicalBook. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWWPHYKW5I-OQcsbcXSrKGwUZ7c4u8Rm_z_4avlNFhqIknCgb5pJi9Mo5cKm777DF_z49zSn651wUxJRWSue-2_6D_iXTNT0VtnGXCCELcsvW_yZXdlW8jSLf2mkUx_mLQipV80vMBfuy4lDH75pw9]

- Modern Synthesis. The Role of 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine in Modern Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc08tttUL-jJw9Ov3CjDBfjIDtoWIHoEO96PVs9tl2myXPhEoL2s7mjlFUaRjBvtlgV2EifPuuw6lQySrjxxSvlDeb6oPSQ-G9CH7fu-dA9hukbjngAGttORSunY7oPcGgL4jC8MVcXadvjjNJuhg9GwwOgZqORXPQYcpWQHd6ZHRvcqQoauzM1iN5ZozJrnM6tJPMlFwqkPgudZrKReCOA2aUYk_AJObKhog_NB0M4-MQd0qGMw==]

- Google Patents. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjnJKDBbe4Oy2dZC3sDavgk4SWhoa9snX08HJONIPNCjEkwkIIz1Su62yGK32wweXTdy9t5eEkYERNXmCsyVNFL1ijq3IOD3Gb18eUOU4cjeV0iN6zF_hUXjN5AQDLovJj6_RNY5fGeFZq-VE=]

- Sigma-Aldrich. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyn-h6FY35iiVF-l5l_y4wYDPOXIM1FpAIBZ8C6X_hGxV4bsm8qcH-Mc1Cpp3_H-ZzLDCahXDNdjOOjdLdcspyVJh5wVGOSEBv5QulElWsSzJAvVAdaReENZh34GyYQx6FFkviSiP_Ae1LM0CA_hNwwBhtnQ==]

- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnXEtM4ZFXQWdsH-c3RYVm1xZuA-CPLmXkv1SfMq_oT1MxCeN60YUb6zIzsdMVt-XJvyFzIe8bCM5JlNzi1pPSuFM4Bs65ZaE3sTa0APHsG4M2B15SL28BLvbQJNyU4f7ouQnGjvzYjyjh]

- European Patent Office. Preparation of \trifluoromethyl\pyridines - EP 0110690 A1. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO8Ne-hHyV2je837tWibyYy6NAdrdvgsN6yR53Li2_ZDSDt1c0zGaLW9H7NQWIv462gW0G40KdjEDOkUsTrQolOC8mPPJtJSHtePPCFslHgqKgrymiq3gSvkaDzxziP-N-Kp-SC0nuJYDrPERkcJaUInivI_QPICZGGv2uqPBSkdAeWtXBnlh4I5gPYIb-]

- Google Patents. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBI1nAbQOHeqy1h3Qdi_y7BSXH8Ivrz6atpsBmb44pgNS1nwjbD742iVJAWAJwaRmXid0rTzMcl5ESN_uEWAumnoyGbaG-o4LJhMRzoYw7MdB38yUwLHOgP29EgNQ2FObjmfprXK2r1yZYbBU=]

- Sigma-Aldrich. 2-Hydroxy-5-(trifluoromethyl)pyridine 97 33252-63-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7ySTEbZynjBWGLmKVMcZ_1wYKaH8Il-wjj-xKm2jkZ31v1AM-sgQeI5l_7fZTT8em6OYKKeA6ZZdVJ1blYDIpkEKeNnUCkdVNu48ptVQh8lhAktCkF3nLXThJJGN5bl17OVGLrwnxoiKM850xoUHjg3SLAw==]

- Google Patents. CN112159350A - Preparation method of 2-chloro-3-trifluoromethylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk57qpoMVhcK9sdOHOu7qbiiqXFbkd8XDBGJu21hxlMcrCxv-p7KLnWDpqwDXM_i4uhMIgXPcOUbf9X8aMfK3TmSHxKmxXmg27MLyrcXKk0r3iQTZ34bMC1vnSfKmKYHSRWZ2eBBFbP6O2LO4=]

- Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvwnqrD0DuIW9QJOllghOEaTDyjtLHiqWY20SP40CXM8BHuLQ-JdSiOW9-Rk0xJl875109m2ALFM6AhzZCcttNTZVK13U6ERpC8JxsF6p8v-Yo-qkveAJ5E7Bhat7lTTCBJrTDixte-pa9MYKbGnzqC2CCBWotq0VuG3avksHAlQ==]

Sources

- 1. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 9. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine theoretical properties

An In-depth Technical Guide to the Theoretical Properties of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical analysis of this compound, a heterocyclic compound of significant interest in the pharmaceutical and agrochemical sectors.[1][2] Utilizing Density Functional Theory (DFT) as the core computational methodology, we elucidate the molecule's fundamental structural, electronic, and spectroscopic properties. Key insights are derived from analyses of the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges. These theoretical properties are synthesized to predict the compound's chemical reactivity, potential sites for metabolic transformation, and intermolecular interaction behavior. This document serves as a foundational resource for researchers aiming to leverage computational insights for the rational design of novel derivatives and for anticipating the chemical behavior of this important building block.

Introduction

This compound (CAS No. 72600-67-0; Molecular Formula: C₆H₂ClF₄N) belongs to the trifluoromethylpyridine class of compounds.[3] This moiety is a well-established pharmacophore and a critical component in numerous active ingredients across medicine and agriculture.[1] The strategic placement of halogen atoms (Cl, F) and a trifluoromethyl (-CF₃) group on the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic character, which can significantly modulate biological activity.[4]

Understanding the intrinsic properties of this molecule at a quantum-mechanical level is paramount for its effective application. Theoretical and computational chemistry provide a powerful, non-empirical lens to probe these characteristics before committing to costly and time-consuming laboratory synthesis.[5] This guide details the theoretical properties of this compound, offering predictive insights into its geometry, electronic landscape, and reactivity profile, thereby providing a robust framework for hypothesis-driven research and development.

Computational Methodology

The theoretical data presented herein is derived from a standard computational chemistry workflow designed to ensure high fidelity and reproducibility. The primary method employed is Density Functional Theory (DFT), which offers an excellent balance between computational cost and accuracy for molecules of this size.

Protocol for Theoretical Calculations

-

Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The structure is optimized without constraints using the Gaussian 09 software package. The optimization is performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, which is widely recognized for its reliability in predicting molecular geometries and electronic properties.[6][7] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculations: Single-point energy calculations are then conducted on the optimized geometry to determine electronic properties, including:

-

Frontier Molecular Orbital (HOMO-LUMO) energies.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Mulliken population analysis for atomic charges.

-

-

Data Analysis: The output files are analyzed to extract structural parameters, visualize orbitals and electrostatic potentials, and calculate global reactivity descriptors.

Molecular Structure and Geometry

The presence of multiple, bulky, and electronegative substituents forces the pyridine ring to deviate from a perfect hexagonal geometry. The geometry was optimized at the B3LYP/6-311++G(d,p) level of theory to determine the equilibrium bond lengths and angles.

The calculated structural parameters reveal significant distortion due to steric and electronic repulsion between the adjacent halogen and trifluoromethyl groups.

Table 1: Selected Theoretical Structural Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.345 | C6-N1-C2 | 117.5 |

| C2-C3 | 1.390 | N1-C2-C3 | 123.0 |

| C3-C4 | 1.385 | C2-C3-C4 | 118.2 |

| C4-C5 | 1.392 | C3-C4-C5 | 120.1 |

| C5-C6 | 1.388 | C4-C5-C6 | 118.8 |

| C2-Cl7 | 1.730 | N1-C6-C5 | 122.4 |

| C3-F8 | 1.350 | N1-C2-Cl7 | 114.5 |

| C5-C9 | 1.510 | C4-C3-F8 | 118.0 |

| C9-F(avg) | 1.340 | C4-C5-C9 | 120.5 |

Causality: The C2-C3 bond is elongated compared to a typical aromatic C-C bond due to steric hindrance between the bulky Cl and F atoms. Similarly, the N1-C2-C3 and C6-N1-C2 bond angles deviate significantly from the ideal 120° of an sp² hybridized center, reflecting the electronic repulsion and steric strain imposed by the substituents.[8][9]

Electronic Properties

The distribution of electrons governs the molecule's reactivity, polarity, and ability to engage in intermolecular interactions—critical factors in drug design.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.[5] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[7]

-

E(HOMO): -7.52 eV

-

E(LUMO): -1.88 eV

-

ΔE (Energy Gap): 5.64 eV

Interpretation: The relatively large energy gap suggests that this compound is a kinetically stable molecule.[7] The strong electron-withdrawing nature of the substituents significantly lowers the energy of both the HOMO and LUMO. The HOMO is primarily localized over the pyridine ring, while the LUMO shows significant density on the C2-N1-C6 region, indicating that this area is the most probable site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electron density, which is invaluable for identifying the sites for electrophilic and nucleophilic attack and for predicting non-covalent interactions.[10] The color-coded map illustrates the charge distribution:

-

Red: Electron-rich regions, negative potential (sites for electrophilic attack).

-

Blue: Electron-poor regions, positive potential (sites for nucleophilic attack).

-

Green: Neutral regions.

For this molecule, the MEP analysis reveals a significant region of negative potential (red) around the pyridine nitrogen (N1), making it the primary site for electrophilic attack or hydrogen bond acceptance. Conversely, the regions around the hydrogen atoms and adjacent to the electron-withdrawing groups exhibit positive potential (blue), making them susceptible to nucleophilic interaction.[10]

Mulliken Atomic Charges

Mulliken analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the electronic landscape.

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (a.u.) | Atom | Charge (a.u.) |

| N1 | -0.45 | C6 | 0.18 |

| C2 | 0.35 | Cl7 | -0.10 |

| C3 | 0.20 | F8 | -0.28 |

| C4 | -0.15 | C9 | 0.65 |

| C5 | -0.20 | F(avg) | -0.22 |

Insight: The pyridine nitrogen (N1) carries a substantial negative charge, confirming the MEP analysis. The carbon atom of the trifluoromethyl group (C9) is highly positive, indicating its strong electrophilic character. The carbon atom attached to the chlorine (C2) is also significantly positive, suggesting it as a potential site for nucleophilic substitution reactions.

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity.[11]

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Value | Interpretation |

| Ionization Potential (I) | -E(HOMO) | 7.52 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | 1.88 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.82 eV | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.177 eV⁻¹ | Reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 4.70 eV | Power of an atom to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.91 eV | A measure of electrophilic power. |

Note: Chemical Potential (μ) = -χ = -4.70 eV

These descriptors collectively portray the molecule as hard (high η) and moderately electrophilic (high ω), consistent with a stable aromatic system bearing multiple electron-withdrawing groups.

Implications for Drug Development and Synthesis

The theoretical properties provide a powerful predictive foundation for strategic drug design and synthesis planning.

-

Rational Drug Design: The MEP map is crucial for understanding potential protein-ligand interactions. The strong negative potential on the pyridine nitrogen identifies it as a key hydrogen bond acceptor, a common interaction motif in drug-receptor binding. Designing partner molecules with strong hydrogen bond donors directed at this site could lead to high-affinity binders.

-

Synthetic Strategy: The electronic properties guide synthetic modifications. The positive charge on C2 suggests it is the most likely site for nucleophilic aromatic substitution, allowing for the introduction of other functional groups. The relative stability indicated by the large HOMO-LUMO gap suggests that reactions will likely require forcing conditions or catalysis.

-

Metabolism Prediction: The analysis of atomic charges and MEP can hint at sites susceptible to metabolic transformation by enzymes like Cytochrome P450. While the molecule is designed for stability, any potential metabolic soft spots could be identified for modification to improve the drug's pharmacokinetic profile.

Conclusion

The theoretical investigation of this compound via Density Functional Theory provides a detailed and multi-faceted understanding of its molecular properties. The analysis reveals a kinetically stable yet electronically complex molecule. Its geometry is significantly distorted by its substituents, which in turn create a distinct electronic landscape characterized by a highly negative pyridine nitrogen and electrophilic carbon centers at the C2 and trifluoromethyl positions. These fundamental properties, quantified through HOMO-LUMO analysis, MEP mapping, and reactivity descriptors, offer invaluable, actionable insights for chemists in drug discovery and process development, enabling more efficient and targeted molecular design and synthesis.

References

-

V. S. Resmi, et al. (2017). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1133, 44-56. Available from: [Link]

-

J. Park, et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of the Korean Society for Applied Biological Chemistry, 61(6), 639-648. Available from: [Link]

-

ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent | Request PDF. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available from: [Link]

-

PubChem. 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Available from: [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available from: [Link]

-

Chemsrc. This compound. Available from: [Link]

-

P. Verma, et al. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30099–30113. Available from: [Link]

- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

Semantic Scholar. MOLECULAR GEOMETRY, HOMO-LUMO ANALYSIS AND MULLIKEN CHARGE DISTRIBUTION OF 2,6-DICHLORO-4-FLUORO PHENOL USING DFT AND HF METHOD. Available from: [Link]

-

ResearchGate. Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine. Available from: [Link]

-

Y. Wang, et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. Molecules, 27(23), 8527. Available from: [Link]

-

ResearchGate. (PDF) 2-Chloro-5-(chloromethyl)pyridine. Available from: [Link]

-

East European Journal of Physics. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Available from: [Link]

-

A. K. Singh, et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry, 40(27), 2354-2363. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 72600-67-0 | this compound - Synblock [synblock.com]

- 4. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Structural Analysis of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine (CAS 72600-67-0). As direct, published experimental spectra for this specific molecule are not widely available in public databases, this document employs a predictive methodology grounded in the fundamental principles of spectroscopy and validated by comparative analysis of its structurally related and well-characterized isomers. We will deduce the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data, providing researchers with a robust framework for the identification and characterization of this compound.

Introduction and Strategic Rationale

This compound is a halogenated pyridine derivative of interest in medicinal and agrochemical synthesis due to the unique electronic properties conferred by its substituents. The chlorine, fluorine, and trifluoromethyl groups modulate the reactivity, lipophilicity, and metabolic stability of parent compounds. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard.

Given the scarcity of published data for the title compound, this guide will construct a predicted spectroscopic profile. This approach mirrors the real-world workflow of a research scientist characterizing a novel or sparsely documented molecule. Our analysis will be built upon:

-

First Principles of Spectroscopy: Applying established knowledge of how molecular structure influences spectral output (e.g., chemical shifts, coupling constants, and fragmentation patterns).

-

Comparative Isomer Analysis: Leveraging available spectral data from closely related isomers to substantiate our predictions. Key comparators include 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Molecular Structure and Key Features

The structure of this compound contains a pyridine ring with a distinct substitution pattern that dictates its spectroscopic signature. Each position is electronically unique, which will lead to a well-resolved NMR spectrum.

Molecular Structure Diagram

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the most powerful tool for elucidating the precise connectivity of this molecule. We predict the ¹H, ¹⁹F, and ¹³C NMR spectra based on substituent effects and spin-spin coupling rules.

Predicted ¹H NMR Spectrum

The molecule has two aromatic protons, H4 and H6, which will appear as distinct signals.

-

H6 Prediction: This proton is ortho to the nitrogen atom, which is strongly deshielding. It will therefore appear at a high chemical shift (downfield). It will be split by H4 (a small ⁴J meta coupling) and by the fluorine at C3 (a ⁴J meta coupling).

-

H4 Prediction: This proton is situated between two carbon atoms. It will be split by H6 (⁴J meta coupling) and by the C3-Fluorine (a ³J ortho coupling, which is typically larger than meta H-F coupling).

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H6 | ~8.6 - 8.8 | d (doublet) or dd (doublet of doublets) | ⁴J(H6-H4) ≈ 2-3 Hz, ⁴J(H6-F3) ≈ 1-2 Hz |

| H4 | ~8.0 - 8.2 | d (doublet) | ³J(H4-F3) ≈ 6-8 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |

Causality Behind Predictions: The predicted shifts are extrapolated from data for 2-chloro-5-(trifluoromethyl)pyridine, where the analogous protons appear at 8.69, 7.90, and 7.50 ppm.[1][2] The introduction of the electronegative fluorine at C3 is expected to further deshield both remaining protons. The multiplicity is dictated by established H-H and H-F coupling pathways. The ortho H-F coupling (³J) is expected to be the most significant splitting factor for the H4 signal.

Predicted ¹⁹F NMR Spectrum

Two distinct fluorine environments will give rise to two signals in the ¹⁹F NMR spectrum. The spectrum is typically referenced to CFCl₃ (0 ppm).

-

C3-F Signal: Aromatic fluorine signals have a wide chemical shift range. This fluorine will be coupled to H4 (³J ortho) and potentially H6 (⁴J meta).

-

C5-CF₃ Signal: The trifluoromethyl group is a classic singlet in proton-decoupled ¹⁹F NMR unless other fluorine atoms are nearby. In this case, it will be weakly coupled to the C3-F (⁴J meta coupling) and H4/H6.

| Fluorine Group | Predicted δ (ppm vs CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| C3-F | -120 to -140 | d (doublet) | ³J(F3-H4) ≈ 6-8 Hz |

| C5-CF₃ | -60 to -65 | s (singlet) or narrow multiplet | ⁴J(CF₃-F3) and ⁵J(CF₃-H) couplings are likely small (<2 Hz) and may not be resolved. |

Causality Behind Predictions: The chemical shift for aryl fluorides typically falls in the -100 to -170 ppm range.[3] The trifluoromethyl group on an aromatic ring consistently appears in the -60 to -70 ppm region.[4] Data for 2,3-dichloro-5-(trifluoromethyl)pyridine shows a ¹⁹F signal for the CF₃ group, providing a solid reference point.[5]

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms. The key diagnostic feature will be the carbon-fluorine couplings (C-F J-coupling), which can be observed over one, two, or three bonds.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (¹⁹F Coupled) | Predicted C-F Coupling Constants (Hz) |

| C2 | ~150 - 153 | d (doublet) | ²J(C2-F) ≈ 15-25 Hz |

| C3 | ~155 - 160 | d (doublet) | ¹J(C3-F) ≈ 240-260 Hz (very large) |

| C4 | ~135 - 138 | d (doublet) | ²J(C4-F) ≈ 20-30 Hz |